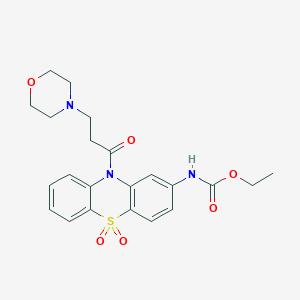
Moricizine sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moricizine sulfone is a member of phenothiazines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antiarrhythmic Properties
Moricizine itself was primarily developed as an antiarrhythmic agent. Clinical studies have demonstrated its efficacy in managing ventricular arrhythmias, with doses ranging from 50 to 1,800 mg administered to patients with varying degrees of cardiovascular disease . Moricizine sulfone's role as a metabolite may enhance the understanding of moricizine's pharmacodynamics and pharmacokinetics, although specific studies on the sulfone's direct antiarrhythmic effects remain limited.
1.2 Antiparasitic Activity
Recent studies have highlighted the potential of this compound in combating parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays indicated that this compound exhibits significant antitrypanosomal properties, comparable to established treatments like benznidazole and nifurtimox . This positions this compound as a promising candidate for further development in antiparasitic therapy.
Drug Metabolism and Toxicology
2.1 Metabolic Pathways
Moricizine undergoes extensive hepatic metabolism, leading to the formation of various metabolites, including this compound. The metabolic pathways involve S-dealkylation and S-oxidation reactions, which are crucial for understanding drug interactions and toxicity profiles . The study of these pathways is essential for optimizing therapeutic regimens and minimizing adverse effects.
2.2 Toxicity Assessments
Research indicates that understanding the metabolic fate of moricizine and its sulfone derivative is vital for assessing their safety profiles. Toxicological studies have shown that metabolites can influence the pharmacological activity of the parent compound, necessitating comprehensive assessments during drug development .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
151391-67-2 |
|---|---|
Molekularformel |
C22H25N3O6S |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)-5,5-dioxophenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C22H25N3O6S/c1-2-31-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)32(20,28)29)21(26)9-10-24-11-13-30-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
InChI-Schlüssel |
JGBQVBXTCBGQLU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4 |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4 |
Key on ui other cas no. |
151391-67-2 |
Synonyme |
moricizine sulfone moricizine sulphone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















